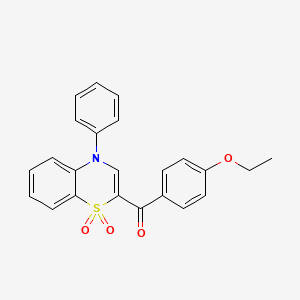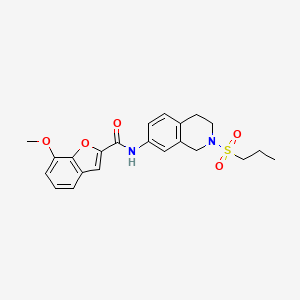
7-méthoxy-N-(2-(propylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)benzofuranne-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuranniques, y compris notre molécule cible, ont démontré des effets antitumoraux puissants. Ils interfèrent avec la croissance des cellules cancéreuses, induisent l'apoptose (mort cellulaire programmée) et inhibent l'angiogenèse (formation de nouveaux vaisseaux sanguins qui nourrissent les tumeurs). Les chercheurs étudient les mécanismes spécifiques par lesquels ce composé supprime la croissance tumorale, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Propriétés antibactériennes
Le composé présente une activité antibactérienne contre divers agents pathogènes. Il peut perturber les membranes cellulaires bactériennes, inhiber les enzymes essentielles ou interférer avec la réplication de l'ADN. Les chercheurs explorent son potentiel en tant qu'alternative ou complément aux antibiotiques existants, en particulier face à la résistance aux antibiotiques .
Capacité antioxydante
Les dérivés du benzofuranne, y compris notre composé, possèdent des propriétés antioxydantes. Ils piègent les radicaux libres, protègent les cellules du stress oxydatif et réduisent l'inflammation. Ces effets sont cruciaux pour prévenir les maladies liées à l'âge et maintenir une santé générale .
Potentiel antiviral
Le composé s'est avéré prometteur pour inhiber la réplication du virus de l'hépatite C (VHC). Les chercheurs pensent qu'il pourrait être développé en un médicament thérapeutique efficace contre le VHC, un problème de santé mondiale important .
Effets neuroprotecteurs
Des études ont évalué les propriétés neuroprotectrices des dérivés du benzofuranne. Notre composé peut protéger les neurones des dommages causés par le stress oxydatif, l'inflammation ou l'excitotoxicité. Une telle neuroprotection est pertinente pour des affections comme la maladie d'Alzheimer et les accidents vasculaires cérébraux .
Applications synthétiques
De nouvelles méthodes de construction de cycles benzofuranniques ont été découvertes. Les chercheurs ont réussi à synthétiser des dérivés complexes du benzofuranne en utilisant des cascades uniques de cyclisation radicalaire et des effets tunnel quantiques des protons. Ces approches synthétiques permettent la préparation de composés benzofuranniques polycycliques complexes .
En résumé, le 7-méthoxy-N-(2-(propylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)benzofuranne-2-carboxamide est très prometteur dans divers domaines, de la thérapie anticancéreuse à la neuroprotection. Ses propriétés multiformes en font un sujet fascinant de recherche et de développement en cours . Si vous souhaitez des informations plus détaillées ou explorer d'autres applications, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMNYKQLUQIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)

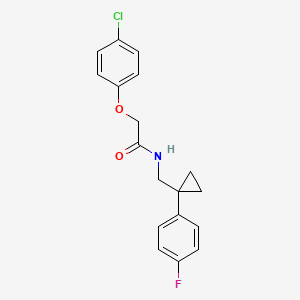
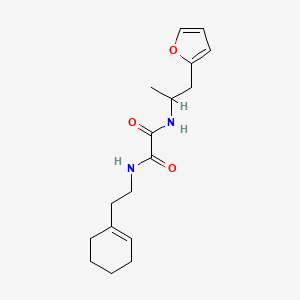

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)
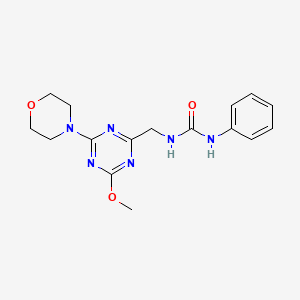
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2583522.png)
![2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
